![molecular formula C17H14F3N3O3 B2633007 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide CAS No. 2415623-66-2](/img/structure/B2633007.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). TAK-659 has shown potential in the treatment of various diseases, including autoimmune disorders and cancer.
Mecanismo De Acción
TAK-659 works by selectively inhibiting the activity of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide, an enzyme that plays a crucial role in the development and function of immune cells. By inhibiting this compound, TAK-659 can reduce the activity of immune cells that contribute to the development of autoimmune disorders and cancer.
Biochemical and Physiological Effects
TAK-659 has been shown to have a range of biochemical and physiological effects. It can reduce inflammation and the activity of immune cells, which can help to alleviate symptoms associated with autoimmune disorders. TAK-659 can also induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in laboratory experiments. It is highly selective for N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide, which reduces the risk of off-target effects. TAK-659 is also effective at low concentrations, making it a cost-effective option for researchers. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a treatment for other autoimmune disorders, such as psoriasis and inflammatory bowel disease. Another potential direction is the use of TAK-659 in combination with other drugs to enhance its efficacy in the treatment of cancer. Additionally, further research is needed to understand the long-term effects of TAK-659 on the immune system and to identify any potential adverse effects.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process includes the reaction of 2-methylpyrazole with furfural, followed by the reaction of the resulting compound with benzoyl chloride. The final step involves the reaction of the intermediate product with trifluoromethoxyaniline to yield TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also demonstrated efficacy in the treatment of certain types of cancer, including lymphoma and leukemia.
Propiedades
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-23-14(8-9-22-23)15-7-6-13(25-15)10-21-16(24)11-2-4-12(5-3-11)26-17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOEBBPAXXEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

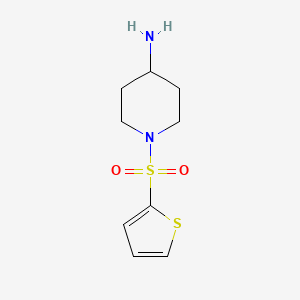
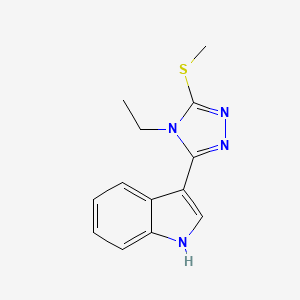
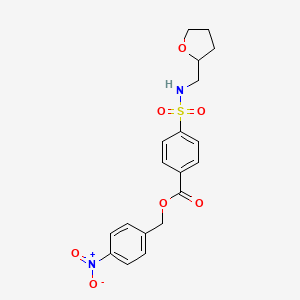
![2-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2632930.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)
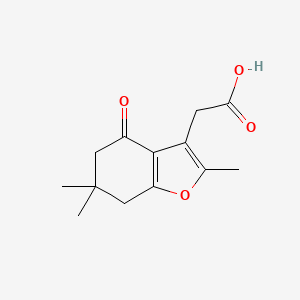
![1-tert-butyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2632935.png)

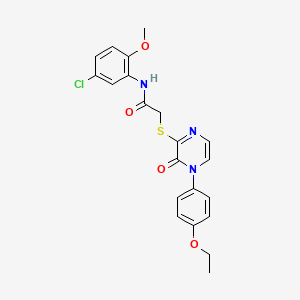
![N-cyclopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2632940.png)
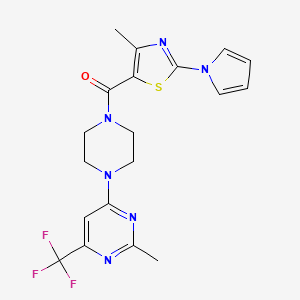
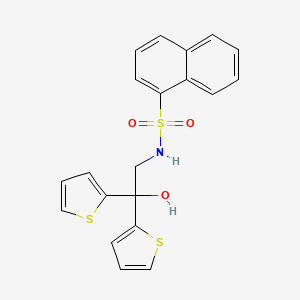
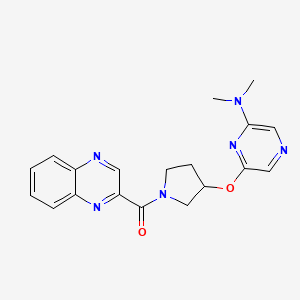
![2-cyclohexyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2632945.png)